molecular formula C7H3BrF4O B1396659 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene CAS No. 1242258-31-6

1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene

Cat. No. B1396659
M. Wt: 259 g/mol
InChI Key: SXJCNJPOHMSPKM-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O. It has a molecular weight of 259 . This compound is in liquid form .


Synthesis Analysis

1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene can be represented by the SMILES string FC(F)(F)Oc1cccc(Br)c1 .


Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .


Physical And Chemical Properties Analysis

This compound has a density of 1.62 g/mL at 25 °C and a refractive index n20/D of 1.462 (lit.) . The compound is stored at 4°C .

Scientific Research Applications

Aryne Route to Naphthalenes

  • Synthetic Applications : The compound serves as a precursor in the generation of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzenes through treatment with lithium diisopropylamide (LDA), leading to the synthesis of naphthalenes. This process involves aryne intermediates that can be trapped in situ with furan, followed by reductions or brominations to produce various derivates, demonstrating its utility in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Organofluorine Compounds Synthesis

  • Versatile Intermediates : This chemical is instrumental in producing a variety of new organofluorine compounds, showcasing its versatility. The conversion of the compound and its isomers into phenyllithiums and subsequent reaction with different electrophiles highlight its role in expanding the toolkit for synthesizing fluorinated organic molecules, which are of significant interest in materials science, pharmaceuticals, and agrochemicals (Castagnetti & Schlosser, 2001).

Starting Material for Organometallic Synthesis

  • Organometallic Chemistry : It is used as a starting material for organometallic synthesis, further emphasizing its importance as a building block in the preparation of complex molecules. The derivatization into phenylmagnesium, -lithium, and -copper intermediates opens up pathways for synthesizing various compounds, underlining its utility in organometallic and synthetic chemistry (Porwisiak & Schlosser, 1996).

Safety And Hazards

The compound is harmful and it has the following hazard statements: H302;H315;H320;H335 . The precautionary statements include P261;P264;P270;P271;P280;P302+P352;P304+P340;P321;P330;P362+P364;P405;P501 .

Future Directions

The compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] . These applications suggest potential future directions in the field of organic synthesis.

properties

IUPAC Name

1-bromo-3-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJCNJPOHMSPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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